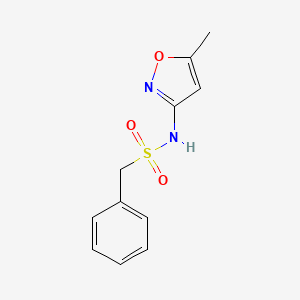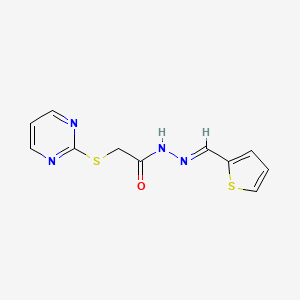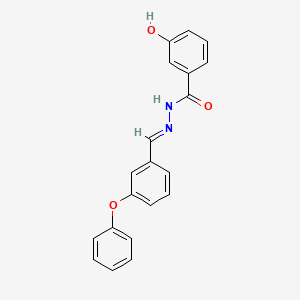![molecular formula C19H14O6 B5516364 {4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions to achieve the desired molecular structure. While the specific synthesis route for this compound is not detailed in the provided literature, similar compounds have been synthesized through reactions involving key precursors such as salicylaldehyde, various phenoxy)acetic acid hydrazides, and metal complexes in methanol or other solvents. These procedures underline the complexity and precision required in the synthesis of such compounds (Xiao-qiang He, 2013; V. Ram & A. Goel, 1996).
Molecular Structure Analysis
The molecular structure of organic compounds is pivotal in determining their chemical behavior and interaction with other molecules. Studies involving compounds with similar structural frameworks, such as dioxomolybdenum(VI) complexes and methoxyphenylacetic acid derivatives, reveal intricate details about molecular configurations, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the compound’s reactivity and potential applications (I. Guzei et al., 2010; Luke Nye et al., 2013).
Chemical Reactions and Properties
The chemical properties of a compound like "{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid" are influenced by its functional groups and molecular structure. For example, the presence of methoxy and acetic acid groups can facilitate various chemical reactions, including esterification, condensation, and complexation with metals, indicating a broad spectrum of chemical reactivity (E. J. O'reilly et al., 1987; R. Brown et al., 1987).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are essential for their handling and application in various domains. These properties are determined by the compound’s molecular structure and interactions. Studies on similar compounds highlight the importance of molecular symmetry, hydrogen bonding, and crystal packing in defining the physical properties, including the crystalline form and solubility characteristics (C. Amengor et al., 2022; A. Choudhury & T. Row, 2002).
Chemical Properties Analysis
The chemical properties of "this compound" can be elucidated through its reactivity towards various reagents and conditions. The compound's functional groups, such as the dioxo-indenylidene and methoxyphenoxy groups, play a crucial role in its chemical behavior, including its acidity, reactivity in condensation reactions, and potential to form complexes with metals, underscoring its versatile chemical nature (M. Noolvi et al., 2016; T. Baul et al., 2002).
Wissenschaftliche Forschungsanwendungen
Fluorogenic Labeling for HPLC Analysis
The methyl ester of a similar complex compound has been used as a fluorogenic labeling reagent for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols, demonstrating selective and rapid reactions with thiols to give fluorescent adducts. This method has applications in the determination of compounds like L-cysteine and mesna in pharmaceutical formulations, showcasing the utility of such compounds in analytical chemistry and drug analysis (Gatti et al., 1990).
Synthesis and Structure of Complex Molecules
Another study focused on the novel aggregation and synthesis of complex molecules, including a dioxomolybdenum(VI) complex, highlighting the compound's structural and coordination chemistry. This research underscores the potential of such compounds in the field of inorganic and metal-organic chemistry, providing a basis for developing new materials with unique properties (Xiao-qiang He, 2013).
Natural Product Isolation and Antimicrobial Activity
In a different context, phenylacetic acid derivatives have been isolated from the culture of Curvularia lunata, highlighting the potential of such compounds in discovering new natural products with possible antimicrobial activities. This work exemplifies the importance of exploring chemical compounds derived from natural sources for potential therapeutic uses (Varma et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-24-16-9-11(6-7-15(16)25-10-17(20)21)8-14-18(22)12-4-2-3-5-13(12)19(14)23/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOCXHAEYSIWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)
![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)


![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)


![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)